molecular formula C12H9N3O5S B15010079 2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid

2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B15010079
M. Wt: 307.28 g/mol
InChI Key: KDVJUXOKBSBORK-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is a complex organic compound that features a thiazole ring, a carbamoyl group, and a nitrobenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrobenzoic acid moiety can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N3O5S

Molecular Weight

307.28 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C12H9N3O5S/c1-6-5-21-12(13-6)14-10(16)9-7(11(17)18)3-2-4-8(9)15(19)20/h2-5H,1H3,(H,17,18)(H,13,14,16)

InChI Key

KDVJUXOKBSBORK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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